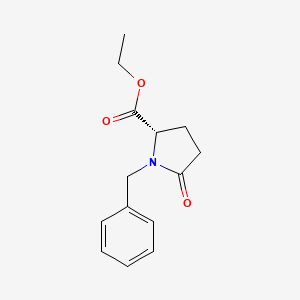
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that pyrrolidin-2-one derivatives, which this compound is a part of, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, suggesting they interact with a variety of biological targets .
Mode of Action
Pyrrolidin-2-one derivatives have been associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that these compounds may interact with their targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities associated with pyrrolidin-2-one derivatives, it’s likely that this compound induces significant molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
生物活性
(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions to yield the desired pyrrolidine derivative. The specific synthetic pathway can vary, but it typically includes the formation of the pyrrolidine ring followed by the introduction of the benzyl and ethoxycarbonyl groups.
Anticancer Activity
Research has demonstrated that derivatives of pyrrolidinones, including this compound, exhibit notable anticancer properties. For instance, a study evaluating various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds were tested using an MTT assay to assess cell viability post-treatment. The results indicated that certain structural modifications enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound A | 10.5 | A549 | Significant cytotoxicity |
| Compound B | 15.0 | HSAEC1-KT | Lower toxicity to non-cancerous cells |
| This compound | TBD | TBD | Further studies needed |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown potential antimicrobial activity. Various studies have screened similar compounds against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the molecular structure can lead to enhanced antimicrobial efficacy .
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Pathogen | Efficacy |
|---|---|---|---|
| Compound C | >64 | E. coli | No significant activity |
| Compound D | <32 | Staphylococcus aureus | Effective against resistant strains |
| This compound | TBD | TBD | Further investigation required |
The mechanisms underlying the biological activities of this compound are still under investigation. However, studies suggest that these compounds may induce apoptosis in cancer cells through modulation of apoptotic markers such as Bax and Bcl-2, as well as affecting cell cycle progression . Additionally, their antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine derivatives in vivo using xenograft models for cancer. The compounds demonstrated varying degrees of tumor growth suppression, with some achieving complete inhibition in specific cancer types . These findings support the potential for further development into therapeutic agents.
特性
IUPAC Name |
ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKAKRTUAZYHIS-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













